molecular formula C20H19N3O3S2 B4687562 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4687562
M. Wt: 413.5 g/mol
InChI Key: MEGUKJHMHUIJFC-UHFFFAOYSA-N
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Description

2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(methylsulfanyl)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-(methylsulfanyl)benzenesulfonyl chloride with thionyl chloride under reflux conditions.

    Formation of the sulfonamide: The intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Introduction of the pyridine ring: The final step involves the reaction of the sulfonamide intermediate with pyridine-3-carboxaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfanyl)benzenesulfonamide: Shares the sulfonamide linkage but lacks the pyridine ring.

    N-(pyridin-3-ylmethyl)benzamide: Contains the benzamide and pyridine moieties but lacks the sulfonyl group.

    2-aminobenzamide: A simpler compound with the benzamide core but without the sulfonyl and pyridine groups.

Uniqueness

2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-27-16-8-10-17(11-9-16)28(25,26)23-19-7-3-2-6-18(19)20(24)22-14-15-5-4-12-21-13-15/h2-13,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGUKJHMHUIJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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